Cyclohex-2-ene-1-carbaldehyde
Overview
Description
Cyclohex-2-ene-1-carbaldehyde is an organic compound with the molecular formula C7H10O. It is an α,β-unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms in the cyclohexane ring, and an aldehyde group attached to the first carbon atom. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohex-2-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the partial hydrogenation of benzene to cyclohexene, followed by the formylation of cyclohexene. The formylation can be achieved using reagents such as formic acid and formaldehyde under acidic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of benzene to cyclohexene, followed by the hydroformylation of cyclohexene using a rhodium-based catalyst. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: Cyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclohex-2-ene-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclohex-2-en-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed:
Oxidation: Cyclohex-2-ene-1-carboxylic acid.
Reduction: Cyclohex-2-en-1-ol.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
Cyclohex-2-ene-1-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of biologically active compounds with potential therapeutic applications.
Industry: this compound is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclohex-2-ene-1-carbaldehyde involves its reactivity as an α,β-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, as well as electrophilic addition at the double bond. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which increases the electrophilicity of the carbonyl carbon and the β-carbon in the double bond .
Comparison with Similar Compounds
Cyclohex-2-ene-1-carbaldehyde can be compared with other similar compounds such as:
Cyclohexanecarboxaldehyde: Lacks the double bond, making it less reactive in certain types of reactions.
Cyclopentanecarboxaldehyde: Has a smaller ring size, which affects its chemical properties and reactivity.
Cyclohex-1-ene-1-carbaldehyde: The position of the double bond differs, leading to variations in reactivity and applications.
Uniqueness: this compound’s unique structure, with both an aldehyde group and a double bond, makes it highly versatile in organic synthesis. Its ability to participate in a wide range of chemical reactions distinguishes it from other similar compounds.
Properties
IUPAC Name |
cyclohex-2-ene-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h2,4,6-7H,1,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCJYQUUKUVAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870868 | |
Record name | 2-Cyclohexene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42540-33-0 | |
Record name | 2-Cyclohexene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclohex-2-enecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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